molecular formula C11H11FO2 B009803 (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone CAS No. 103543-85-7

(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone

Cat. No. B009803
M. Wt: 194.2 g/mol
InChI Key: BQOXHSGUJQVIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone, also known as FCPR-MO, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has potential applications in various fields of scientific research. It has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease research. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been studied for its potential use as a probe in magnetic resonance imaging (MRI) and as a ligand for positron emission tomography (PET) imaging.

Mechanism Of Action

The exact mechanism of action of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes in the body, leading to the inhibition of tumor growth and inflammation. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in imaging studies.

Biochemical And Physiological Effects

(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone can reduce tumor size and improve survival rates in animal models. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in imaging studies.

Advantages And Limitations For Lab Experiments

(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone also has a low toxicity profile, making it a safe compound to use in in vitro and in vivo studies. However, (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone research. One potential direction is to further explore its antitumor and anti-inflammatory properties, with the aim of developing new therapies for cancer and autoimmune diseases. (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone could also be further studied as a probe for MRI and PET imaging, with the goal of improving imaging techniques and developing new diagnostic tools. Additionally, further research could be conducted to better understand the mechanism of action of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone, which could lead to the development of new drugs and therapies.

Synthesis Methods

(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone can be synthesized through a multistep process that involves the reaction of (4-methoxyphenyl)cyclopropyl ketone with fluorine gas in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone. This synthesis method has been optimized to provide high yields and purity of (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone.

properties

CAS RN

103543-85-7

Product Name

(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone

Molecular Formula

C11H11FO2

Molecular Weight

194.2 g/mol

IUPAC Name

(1-fluorocyclopropyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C11H11FO2/c1-14-9-4-2-8(3-5-9)10(13)11(12)6-7-11/h2-5H,6-7H2,1H3

InChI Key

BQOXHSGUJQVIQF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2(CC2)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2(CC2)F

synonyms

Methanone, (1-fluorocyclopropyl)(4-methoxyphenyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.